molecular formula C10H7Cl2N B598278 3,4-Dichloro-8-methylquinoline CAS No. 1204811-85-7

3,4-Dichloro-8-methylquinoline

Cat. No.: B598278
CAS No.: 1204811-85-7
M. Wt: 212.073
InChI Key: LUQDRDDGXQQFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-8-methylquinoline is a synthetically accessible chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. The core quinoline scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities. Researchers value this and related methylquinoline derivatives as key building blocks for constructing novel bioactive molecules . These compounds serve as critical precursors in the synthesis of more complex chemical entities with potential anti-cancer properties. For instance, structurally similar 2-quinolyl-1,3-tropolones, synthesized from dichloromethylquinoline precursors, have demonstrated promising anti-proliferative activity against various human cancer cell lines, including ovarian and colon cancers, by inducing apoptotic cell death and affecting ERK signaling pathways . Furthermore, chloro- and methyl-substituted quinoline analogs are extensively investigated for their central nervous system activities. Specific 8-methylquinoline derivatives have shown significant antidepressant efficacy in preclinical models, reducing immobility time in forced swim tests, suggesting a different mechanism of action beyond monoamine oxidase inhibition . The structural features of this compound, including the halogen substituents and methyl group, make it a versatile candidate for researchers exploring structure-activity relationships in developing new therapeutic agents for oncology, infectious diseases, and neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204811-85-7

Molecular Formula

C10H7Cl2N

Molecular Weight

212.073

IUPAC Name

3,4-dichloro-8-methylquinoline

InChI

InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,1H3

InChI Key

LUQDRDDGXQQFIE-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C(C(=CN=C12)Cl)Cl

Synonyms

3,4-Dichloro-8-methylquinoline

Origin of Product

United States

Synthetic Methodologies for Dichloro 8 Methylquinolines and Analogues

Classical and Established Synthetic Routes to Substituted Quinoline (B57606) Cores

Traditional methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century, providing robust pathways to a wide array of substituted quinolines. mdpi.comrsc.org

The synthesis of halogenated quinolines, such as 3,4-Dichloro-8-methylquinoline, can be achieved through condensation reactions where one or more of the precursors already contain the required halogen atoms. For instance, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. asianpubs.orgacgpubs.orgresearchgate.net If a halogenated 2-aminoaryl ketone is used, this can directly lead to a halogenated quinoline. Subsequent chlorination steps can then be employed to introduce additional chlorine atoms to the quinoline ring system.

A general example of introducing halogens involves the treatment of a pre-formed quinoline scaffold. For example, 8-methylquinoline (B175542) can be treated with chlorinating agents like phosphorus oxychloride (POCl₃) to introduce chlorine atoms at various positions. vulcanchem.com Further specific halogenation, such as bromination at the 3-position, can be achieved using bromine reagents, followed by further chlorination to yield compounds like 3-bromo-4,5-dichloro-8-methylquinoline. evitachem.com

Several named reactions are pivotal for synthesizing the quinoline core from anilines and carbonyl compounds. These methods allow for the incorporation of substituents based on the choice of the starting materials.

Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from an aniline (B41778) and an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.org For the synthesis of an 8-methylquinoline derivative, 2-methylaniline (o-toluidine) would be a key starting material. The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. wikipedia.orgjst.go.jp For instance, the reaction of o-chloroaniline with crotonaldehyde (B89634) in the presence of hydrochloric acid and an oxidizing agent can yield 8-chloro-2-methylquinoline. jst.go.jp

Combes Quinoline Synthesis: This method utilizes the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to form a substituted quinoline. iipseries.orgwikipedia.orgjptcp.com The reaction of an appropriately substituted aniline with a diketone can be used to generate specific substitution patterns on the quinoline ring. wikipedia.org

Pfitzinger Reaction: This reaction provides quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.orgjptcp.com The resulting carboxylic acid can then undergo further chemical modifications.

These classical cyclization reactions provide a versatile toolkit for accessing a wide range of substituted quinolines, including those with methyl and chloro groups, by carefully selecting the substituted aniline and carbonyl precursors.

The construction of complex quinolines like this compound often necessitates multi-step synthetic sequences. evitachem.com These strategies offer the flexibility to introduce functional groups in a controlled manner.

A plausible multi-step synthesis could start with the synthesis of the basic 8-methylquinoline skeleton via a reaction like the Doebner-von Miller synthesis using o-toluidine. wikipedia.org Following the formation of 8-methylquinoline, a series of halogenation reactions can be performed. For example, chlorination of 8-methylquinoline can yield 2,7-dichloro-8-methylquinoline. vulcanchem.com Subsequent specific chlorination or other functional group interconversions would be required to achieve the 3,4-dichloro substitution pattern. One general approach involves the chlorination of a corresponding hydroxyquinoline. For example, 4-hydroxy-8-methylquinolin-2(1H)-one can be treated with a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com

Similarly, starting from 8-methylquinoline, oxidation can lead to quinoline-8-carboxylic acid, which can then be subjected to further reactions to build the desired substitution pattern. researchgate.net These multi-step approaches, while potentially longer, allow for precise control over the final structure of the molecule.

Cyclization Reactions Employing Substituted Anilines and Carbonyl Compounds

Modern and Sustainable Synthetic Approaches

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, sustainable, and environmentally benign methods. researchgate.netijpsjournal.com This trend is also evident in the synthesis of quinolines, with metal-catalyzed reactions and mechanochemistry emerging as powerful tools.

Modern synthetic methods often employ transition metal catalysts to facilitate the construction of the quinoline ring with high efficiency and selectivity. nih.govmdpi.com

Metal-Catalyzed Synthesis: A variety of metals, including rhodium, ruthenium, cobalt, copper, and iron, have been used to catalyze the synthesis of quinolines. mdpi.comnih.govmdpi.comrsc.org For instance, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes offers a direct route to quinolines. organic-chemistry.org Copper-catalyzed reactions are also prevalent, such as the cyclization of 2-aminoaryl alcohols with ketones or nitriles. mdpi.com Iron-catalyzed reactions, valued for the low cost and low toxicity of iron, have been developed for quinoline synthesis from anilines and aldehydes. rsc.org

Metal-Free Synthesis: Growing interest in avoiding potentially toxic and expensive heavy metals has led to the development of metal-free synthetic protocols. mdpi.comrsc.org These methods often utilize alternative activation strategies. For example, visible-light-mediated radical azidation of cyclopropenes has been shown to produce quinolines. acs.org Another approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols promoted by non-metal reagents. frontiersin.org Iodine-promoted reactions and the use of DMSO as a one-carbon source in cascade reactions are other examples of metal-free strategies for quinoline synthesis. gaylordchemical.com

The development of these modern protocols provides access to a diverse range of substituted quinolines under milder and more sustainable conditions compared to many classical methods.

Mechanochemistry, which involves chemical reactions induced by mechanical force, is a rapidly emerging field in green chemistry that often allows for solvent-free or low-solvent reactions. tandfonline.com This technique has been successfully applied to the synthesis of quinolines. For example, a mechanochemical Friedländer synthesis of polyaryl-substituted quinolines has been reported using ball milling, resulting in moderate to excellent yields in short reaction times. researchgate.net An iron(II) phthalocyanine-catalyzed photo-thermo-mechanochemical synthesis of quinolines has also been developed, highlighting a solvent-free and cost-efficient approach. organic-chemistry.org These methods offer significant advantages in terms of reduced waste and energy consumption, aligning with the principles of sustainable chemistry. ijpsjournal.com

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives has become a significant focus in chemical research, aiming to reduce the environmental impact of these processes. ijpsjournal.com Traditional methods for quinoline synthesis often rely on harsh chemicals, high energy consumption, and the generation of substantial waste. ijpsjournal.com To address these issues, researchers are exploring eco-friendly alternatives.

Key tenets of green chemistry applied to quinoline synthesis include waste prevention, maximizing atom economy, and the use of less hazardous chemical reagents and solvents. ijpsjournal.com This paradigm shift has led to the development of strategies that minimize solvent and energy consumption while still achieving high yields. researchgate.netresearchgate.net

Several green methodologies have proven effective:

Green Catalysts : A variety of environmentally benign catalysts are now used, such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate (K2CO3). researchgate.net Some syntheses have even been achieved using catalyst-free techniques. researchgate.net For instance, p-TSA has been successfully used in water, a green solvent, for the one-pot synthesis of pyrimido[4,5-b]quinolones with yields ranging from 60-94%. tandfonline.com

Greener Solvents : The use of eco-friendly solvents like water and ethanol (B145695) is a cornerstone of green quinoline synthesis. researchgate.netresearchgate.net Water, in particular, is utilized in many modern protocols, such as in the synthesis of pyrazolo[3,4-b]quinoline derivatives, which affords excellent yields of 76-92%. tandfonline.com

Energy-Efficient Techniques : Microwave-assisted synthesis (MAS) and ultrasound irradiation are being employed to reduce energy consumption and reaction times. ijpsjournal.comnih.gov For example, microwave assistance has been shown to drastically cut reaction times from 12 hours to just 45 minutes in the synthesis of some dichlorinated 8-methylquinoline analogues. vulcanchem.com

Solvent-Free Reactions : Performing reactions without a solvent, or "neat," is another effective green strategy. numberanalytics.com Mechanochemical ball milling, a solvent-free approach, has been used for the highly regioselective C-H methylation of 8-methylquinolines, highlighting an operationally simple and sustainable method. researchgate.net

These green approaches are not only beneficial for the environment but also frequently lead to improved efficiency and cost-effectiveness in the production of quinoline-based compounds. ijpsjournal.commdpi.com

Regioselective Synthesis Strategies and Yield Optimization

The precise control of substituent placement on the quinoline core, known as regioselectivity, is critical for determining the final compound's chemical and biological properties. The synthesis of a specific isomer like this compound requires carefully designed strategies to direct the chlorination to the desired positions.

The synthesis of substituted quinolines often involves multi-step processes where regioselectivity is a key challenge. For instance, the synthesis of the related compound 2,7-dichloro-3-(chloromethyl)-8-methylquinoline is achieved through a two-step halogenation process starting from 8-methylquinoline. vulcanchem.com A similar multi-step halogenation would likely be required for this compound.

Strategies for regioselective synthesis and yield optimization include:

Directed C-H Functionalization : Modern methods often rely on directing groups to achieve C-H activation at specific positions, allowing for highly regioselective functionalization. mdpi.com While direct C-H chlorination at the C3 and C4 positions simultaneously presents a challenge, stepwise introduction of the chloro groups is a viable strategy.

Choice of Reagents and Catalysts : The selection of chlorinating agents and catalysts is crucial for both yield and regioselectivity. The chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) yields 2,4-dichloro-8-methylquinoline. mdpi.com For other isomers, N-chlorosuccinimide (NCS) has been used as a safer alternative to harsher reagents. vulcanchem.com The choice of catalyst can significantly impact yield; studies on tricyclic quinoline synthesis showed that while various transition metal salts gave poor results (0-25% yield), catalysts like I₂ and ZnCl₂ gave a more respectable 45% yield. researchgate.net

Reaction Condition Optimization : Fine-tuning reaction parameters such as temperature, solvent, and reaction time is essential for maximizing yield. rsc.org In the synthesis of some quinoline derivatives, acetonitrile (B52724) was found to be the optimal solvent for achieving good conversion and easy product isolation. researchgate.net Temperature control is also critical; in one synthesis, increasing the temperature from 80°C to 100°C was necessary to achieve excellent yields for certain substrates. researchgate.net For example, the synthesis of 6-chloro-8-methylquinoline (B132775) is achieved with an 80% yield by reacting 4-chloro-2-methylaniline (B164923) with glycerol (B35011) and sulfuric acid in nitrobenzene, with the temperature carefully controlled between 25°C and 140°C over 6 hours. chemicalbook.com

The following tables present data from the synthesis of various dichloro-8-methylquinoline analogues and related structures, illustrating the impact of different synthetic strategies on yield.

Table 1: Synthesis of Dichloro-8-methylquinoline Analogues

CompoundStarting MaterialReagents/CatalystConditionsYieldReference
2,4-Dichloro-8-methylquinoline4-Hydroxy-8-methylquinolin-2(1H)-onePOCl₃, PCl₅Not specifiedNot specified mdpi.com
2,7-Dichloro-8-methylquinoline8-MethylquinolinePOCl₃110°C72-85% (overall) vulcanchem.com
↳ 2,7-Dichloro-3-(chloromethyl)-8-methylquinoline2,7-Dichloro-8-methylquinolineChloromethyl methyl ether, ZnCl₂60-80°C

Table 2: Yield Optimization in Quinoline Synthesis Using Various Catalysts

Chemical Reactivity and Transformation Studies of 3,4 Dichloro 8 Methylquinoline

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 3,4-dichloro-8-methylquinoline, allowing for the introduction of a wide range of functional groups.

Reactivity at Halo-Substituted Positions (e.g., C-2, C-4, C-7)

In dihaloquinolines, the reactivity of the halogen atoms is highly dependent on their position on the quinoline (B57606) ring. Generally, the chlorine atom at the C-2 and C-4 positions are more susceptible to nucleophilic attack than those at other positions like C-7. thieme-connect.comvulcanchem.commdpi.com This enhanced reactivity is attributed to the electronic influence of the ring nitrogen. Specifically, in 2,4-dichloroquinolines, the C-2 position is often found to be more reactive than the C-4 position in nucleophilic replacement reactions. thieme-connect.com However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, while many nucleophiles will preferentially attack the C-2 position, very strong nucleophiles, such as thiophenolate ions, can attack both the C-2 and C-4 positions. thieme-connect.com

Studies on related dichloroquinolines, such as 2,8- and 4,8-dichloroquinolines, further illustrate the differential reactivity. In palladium-catalyzed amination reactions, the chlorine at C-2 in 2,8-dichloroquinoline (B1298113) is more reactive, while in 4,8-dichloroquinoline, the C-4 chlorine is more susceptible to substitution. mdpi.comresearchgate.net

Amination and Hydrazination Processes

The chlorine atoms of this compound can be displaced by amino and hydrazino groups. The reaction of 2,4-dihalo-8-methylquinolines with hydrazine (B178648) hydrate (B1144303) has been shown to be regioselective, yielding the 4-hydrazino-2-chloro-8-methylquinoline. mdpi.org This indicates a preference for nucleophilic attack at the C-4 position in this specific reaction. The resulting hydrazino derivative can be further utilized in subsequent synthetic steps.

Direct amination of haloquinolines can sometimes be inefficient. mdpi.org An alternative approach involves the conversion of the haloquinoline to an azido (B1232118) derivative, followed by reduction to the amino group, often via the Staudinger reaction. mdpi.org For example, 4-amino-3-chloro-8-methylquinoline can be synthesized, highlighting the substitution at the C-4 position. molport.com The reaction of 3-butyryl-4-chloro-8-methylquinoline with 2,5-dimethoxyaniline (B66101) results in the substitution of the C-4 chlorine, yielding 3-butyryl-4-(2,5-dimethoxyphenylamino)-8-methylquinoline. prepchem.com

Table 1: Amination and Hydrazination of Dichloroquinolines

Starting MaterialReagentProductReference
2,4-Dihalo-8-methylquinolineHydrazine hydrate4-Hydrazino-2-chloro-8-methylquinoline mdpi.org
3-Butyryl-4-chloro-8-methylquinoline2,5-Dimethoxyaniline3-Butyryl-4-(2,5-dimethoxyphenylamino)-8-methylquinoline prepchem.com

Thiation and Sulfanyl (B85325) Derivatization

The chlorine atoms on the quinoline ring can be replaced by sulfur-containing nucleophiles to form thiones or sulfanyl derivatives. For instance, 2,4-dichloro-8-methylquinoline (B1596889) can be reacted with thiourea (B124793) in boiling ethanol (B145695) to produce 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com This reaction demonstrates the selective thiation at the C-2 position. Further reactions of this thione with thiols like ethanethiol, butanethiol, and thiophenol lead to the corresponding 4-alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones. mdpi.com

Table 2: Thiation and Sulfanyl Derivatization of this compound Derivatives

Starting MaterialReagentProductReference
2,4-Dichloro-8-methylquinolineThiourea4-Chloro-8-methylquinoline-2(1H)-thione mdpi.com
4-Chloro-8-methylquinoline-2(1H)-thioneEthanethiol/Butanethiol/Thiophenol4-Alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones mdpi.com

Azidation and Tetrazoloquinoline Formation

Reaction of 2,4-dichloroquinolines with sodium azide (B81097) can lead to the formation of azidoquinolines or tetrazoloquinolines, depending on the reaction conditions. researchgate.net For 2,4-dichloro-8-methylquinolines, reaction with sodium azide can regioselectively yield 4-azido-2-chloro-8-methylquinolines. mdpi.org With an excess of sodium azide and the presence of a catalyst, 5-azido-tetrazolo[1,5-a]quinolines can be formed. researchgate.net The addition of an acid catalyst can also promote the formation of the tetrazoloquinoline ring system. mdpi.org These azido and tetrazolo derivatives are valuable intermediates for synthesizing aminoquinolines and other nitrogen-containing heterocycles. mdpi.orgnih.govresearchgate.netmdpi.com

Electrophilic Aromatic Substitution Reactions

While the quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the presence of activating groups can facilitate such reactions. For 8-methylquinoline (B175542), formylation via the Vilsmeier-Haack reaction has been reported to introduce a formyl group onto the quinoline core. chemijournal.com However, specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results. The presence of two deactivating chloro substituents would likely make electrophilic substitution even more challenging.

Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N, C-S Bond Formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with haloquinolines. acs.orgnih.govresearchgate.neteie.gr For 2,4-dichloroquinoline, reactions with organozinc reagents in the presence of a palladium catalyst can lead to regioselective C-C bond formation. acs.orgacs.org The selectivity between the C-2 and C-4 positions can be controlled by the choice of additives. For example, a palladium complex like Pd(PPh₃)₄ can favor substitution at the C-2 (α) position, while the addition of lithium chloride can promote substitution at the C-4 (γ) position. acs.org

Palladium-catalyzed amination reactions have also been studied with various dichloroquinolines. mdpi.comresearchgate.net The success and selectivity of these reactions are influenced by the substitution pattern of the dichloroquinoline and the steric bulk of the amine. mdpi.comresearchgate.net While specific examples for this compound are not provided, the principles from related systems suggest that metal-catalyzed cross-coupling would be a viable method for its functionalization.

Table 3: Metal-Catalyzed Coupling Reactions of Dichloroquinolines

Starting MaterialReagentCatalyst/AdditiveProduct TypeReference
2,4-DichloroquinolineOrganozinc reagentPd(PPh₃)₄α-Substituted product acs.org
2,4-DichloroquinolineOrganozinc reagentLiClγ-Substituted product acs.org
2,8-DichloroquinolineAdamantane-containing aminesPd catalyst/BINAP or DavePhosMono- or di-amination products mdpi.comresearchgate.net

Functional Group Interconversions and Modifications

The chloro-substituents at the C2 and C4 positions of the quinoline ring are susceptible to nucleophilic substitution, a characteristic reactivity pattern for π-deficient heterocycles like quinolines. iust.ac.irmdpi.org The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. iust.ac.ir Studies on various dichloroquinolines demonstrate that these positions can be selectively functionalized to introduce a range of new groups.

For instance, the reaction of 2,4-dichloroquinolines with nucleophiles such as amines, alkoxides, or thiolates typically results in the selective displacement of the C4-chloro group. thieme-connect.commdpi.com In the case of 2,4-dichloro-8-methylquinoline, acid hydrolysis can convert the C2-chloro group to a carbonyl, furnishing 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com This quinolinone can then undergo further nucleophilic substitution at the still-reactive C4 position. mdpi.com

Similarly, studies on other dichloroquinoline isomers, such as 4,7- and 4,8-dichloroquinoline, show that palladium-catalyzed amination can selectively occur at the 4-position. researchgate.net The reaction of 2,4-dichloroquinolines with potassium cyanide in the presence of a crown ether has been shown to replace both chlorine atoms to yield dicarbonitriles. mdpi.org While specific studies focusing exclusively on this compound are not extensively detailed in the surveyed literature, the established reactivity patterns of other dichloroquinolines suggest that the C4-chloro group would be the primary site for nucleophilic attack, allowing for selective functional group interconversions.

C-H Functionalization Strategies of the Methyl Group

The methyl group at the C8 position offers a different avenue for molecular modification through the activation of its otherwise inert C(sp³)–H bonds. The proximity of the quinoline's nitrogen atom allows it to act as a directing group, facilitating transition-metal-catalyzed reactions that are highly regioselective for the 8-methyl position. ub.educhemie-brunschwig.ch

Regioselective C(sp³)-H Methylation

A significant advancement in the functionalization of the 8-methyl group is its direct methylation to an ethyl group. This transformation has been achieved with high regioselectivity using a Rh(III) catalyst with organoboron reagents like potassium methyltrifluoroborate or methylboronic acid. wikipedia.org The reaction proceeds through the activation of a primary C(sp³)–H bond, yielding the monomethylated product with excellent selectivity; no dimethylation or methylation at other positions on the quinoline ring is observed. wikipedia.org Mechanistic studies suggest the reaction involves the formation of a five-membered rhodacycle intermediate. wikipedia.org

This methylation has also been accomplished using a more sustainable mechanochemical ball milling approach, which can be performed solvent-free or with minimal solvent, under mild conditions, and in significantly less time than solvent-based methods. vanderbilt.edu Notably, this method has been successfully applied to a dichloro-substituted 8-methylquinoline, demonstrating its applicability to the target compound. vanderbilt.edu

Table 1: Regioselective C(sp³)-H Methylation of 8-Methylquinoline Derivatives
SubstrateCatalyst SystemReagentConditionsProductYield (%)Reference
8-methylquinoline[CpRhCl₂]₂ / Ag₂CO₃KMeBF₃TCE, 100 °C, 12 h8-ethylquinoline73 wikipedia.org
8-methylquinoline[CpRhCl₂]₂ / Ag₂CO₃MeB(OH)₂TCE, 100 °C, 12 h8-ethylquinoline65 wikipedia.org
This compound[Cp*RhCl₂]₂ / Ag₂CO₃KMeBF₃Ball mill, 6 h, LAG (H₂O)3,4-dichloro-8-ethylquinoline38 vanderbilt.edu

C(sp³)-H Amidation and Other C-X Bond Formations

Beyond C-C bond formation, the 8-methyl group is a versatile handle for introducing heteroatoms through various C-X bond-forming reactions.

C(sp³)-H Amidation

The direct amidation of the 8-methyl group has been accomplished using a Rh(III) catalyst with N-hydroxyphthalimides serving as the amidation source. ub.edusolubilityofthings.com This method provides amidated products in excellent yields with high regioselectivity and is tolerant of diverse substituents on the quinoline ring. solubilityofthings.com The reaction mechanism is believed to proceed via a five-membered rhodacycle intermediate, avoiding a radical pathway. solubilityofthings.com Cobalt-catalyzed C-H amidation using oxazolone (B7731731) as the amidating agent has also been reported, proceeding under mild, external oxidant-free conditions.

Table 2: Regioselective C(sp³)-H Amidation of 8-Methylquinoline
SubstrateCatalyst SystemAmidating AgentConditionsProductYield (%)Reference
8-methylquinoline[CpRh(OAc)₂]₂ / LiOAc / Li₂CO₃N-hydroxyphthalimideDCE, 80 °C, 12 hN-(quinolin-8-ylmethyl)phthalimide96 solubilityofthings.com
5-chloro-8-methylquinoline[CpRh(OAc)₂]₂ / LiOAc / Li₂CO₃N-hydroxyphthalimideDCE, 80 °C, 12 hN-((5-chloroquinolin-8-yl)methyl)phthalimide94 solubilityofthings.com
8-methylquinoline[Cp*Co(CO)I₂] / AgSbF₆ / NaOAc2-phenyloxazol-5(4H)-oneDCE, 60 °C, 12 hN-(quinolin-8-ylmethyl)benzamide89

Other C-X Bond Formations (X = O, I, S)

The versatility of C-H functionalization at the 8-methyl position extends to the formation of C-O, C-I, and C-S bonds. Palladium-catalyzed reactions have been developed for the switchable and selective iodination or acetoxylation of the methyl group. chemie-brunschwig.ch Using PhI(OAc)₂ as the oxidant in the presence of iodine allows for C(sp³)–H iodination, while using PhI(OAc)₂ alone or with O₂ as the terminal oxidant leads to C(sp³)–H acetoxylation. chemie-brunschwig.ch These reactions are effective for a range of substituted 8-methylquinolines, including those with chloro substituents. chemie-brunschwig.ch Furthermore, Rh(III)-catalyzed C(sp³)–H trifluoromethylthiolation has been achieved using N-(trifluoromethylthio)saccharin, demonstrating a method for C-S bond formation.

Table 3: Other C(sp³)-X Bond Formations on 8-Methylquinoline Derivatives
TransformationSubstrateCatalyst SystemReagentsProductYield (%)Reference
Acetoxylation8-methylquinolinePd(OAc)₂PhI(OAc)₂8-(acetoxymethyl)quinoline85 chemie-brunschwig.ch
Acetoxylation5-chloro-8-methylquinolinePd(OAc)₂O₂ (1 atm)8-(acetoxymethyl)-5-chloroquinoline75
Iodination8-methylquinolinePd(OAc)₂I₂, PhI(OAc)₂8-(iodomethyl)quinoline81 chemie-brunschwig.ch
Trifluoromethylthiolation8-methylquinoline[Cp*RhCl₂]₂ / AgSbF₆N-(trifluoromethylthio)saccharin8-((trifluoromethylthio)methyl)quinoline94

Derivatization and Scaffold Modification of 3,4 Dichloro 8 Methylquinoline Analogues

Design Principles for Novel Derivatives Based on Quinoline (B57606) Scaffold

The design of novel derivatives based on the quinoline scaffold is guided by established principles of medicinal chemistry to enhance pharmacological properties. orientjchem.org The quinoline structure is considered a "privileged scaffold" because it can be modified with various substituents to create compounds with improved therapeutic characteristics. orientjchem.org Key design considerations include:

Target-Oriented Modifications: Substitutions on the quinoline ring are often designed to improve interaction with specific biological targets. For example, modifications at the C-2 and C-4 positions of the quinoline ring have been a focus for developing new agents. mdpi.com

Enhancing Pharmacokinetic Properties: Modifications aim to improve properties like solubility, bioavailability, and metabolic stability. orientjchem.org For instance, the introduction of specific functional groups can alter the molecule's polarity and its ability to cross biological membranes.

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different substituents on the quinoline scaffold influence biological activity. By systematically altering the substitution pattern, researchers can identify key structural features required for potency and selectivity. For example, studies on 2-substituted quinolines have shown that the nature of the substituent at this position significantly impacts antileishmanial activity. mdpi.com

Skeletal Editing: Recent advancements allow for the manipulation of the core ring system of quinolines. This "skeletal editing" can generate diverse nitrogen-containing heteroaromatic architectures from a common quinoline precursor, offering a powerful tool for creating novel molecular frameworks. bioengineer.orgbohrium.com This approach can be used to alter the fundamental structure of existing drugs to potentially improve their properties. bioengineer.org

Synthetic Pathways to Substituted Analogues for Research Purposes

A variety of synthetic methods are employed to generate substituted quinoline analogues for research. Classical methods for quinoline synthesis include the Skraup, Doebner–von Miller, Combes, Conrad–Limpach, and Friedländer reactions. mdpi.comrsc.org However, these methods can have limitations such as harsh reaction conditions and low yields. mdpi.com

More contemporary and efficient methods for synthesizing substituted quinolines include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient for generating diverse quinoline libraries. rsc.org The Povarov reaction, a type of [4+2] cycloaddition, is a notable MCR for synthesizing substituted quinolines. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Transition-metal catalysts, particularly palladium and copper, are widely used to introduce a variety of substituents onto the quinoline core. rsc.orgnih.gov For example, 2,4-dichloro-7-fluoro-8-methylquinoline can be synthesized and subsequently reacted with amines in the presence of a palladium catalyst to create substituted analogues. google.com

Direct C-H Functionalization: This modern approach allows for the direct modification of carbon-hydrogen bonds on the quinoline ring, providing a more atom-economical and efficient way to introduce new functional groups. rsc.orgresearchgate.net For instance, the C5-position of 8-substituted quinolines can be selectively halogenated. rsc.org

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto a quinoline scaffold, which can then be further modified. For example, 2-chloro-6/7/8-substituted quinoline-3-carbaldehydes can be produced and subsequently converted to other derivatives. rsc.org

A specific example of derivatization involves the synthesis of 2-chloro-3-(chloromethyl)-8-methylquinoline, which can then undergo nucleophilic substitution with various amines to produce a series of quinolinyl amines. nih.gov

Table 1: Examples of Synthetic Reactions for Quinoline Derivatives

Reaction Type Starting Materials Reagents and Conditions Product Type
Povarov-type multicomponent synthesis Anilines, alkynes, paraformaldehyde Camphor sulphonic acid (CSA), microwave irradiation 4-aryl quinolines rsc.org
Copper-catalyzed three-component cyclization Diaryliodonium salts, nitriles, alkynes Cu(OTf)₂ Poly-substituted quinolines rsc.org
Palladium-catalyzed amination 2,4-dichloro-7-fluoro-8-methylquinoline, 4-chlorobenzylamine Pd₂(dba)₃, Xantphos, Cs₂CO₃ 2-(4-chlorobenzylamino)-4-chloro-7-fluoro-8-methylquinoline google.com
Vilsmeier-Haack Reaction 2/3/4-substituted N-phenylacetamides POCl₃, DMF 2-chloro-6/7/8-substituted quinoline-3-carbaldehydes rsc.org

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse libraries of related compounds. ijpsr.comscribd.com This approach is particularly well-suited for the exploration of the chemical space around the quinoline scaffold. ijpsr.com

Key aspects of combinatorial library generation for quinoline analogues include:

Solid-Phase Synthesis: In this technique, the initial quinoline scaffold is attached to a solid support, such as a resin bead. scribd.comslideserve.com A series of chemical reactions are then performed in a stepwise manner, with the product of each step remaining attached to the bead. This allows for easy purification by simply washing the beads. The "mix and split" method is a common solid-phase strategy that can quickly generate a vast number of different compounds. rsc.org

Parallel Synthesis: This method involves the simultaneous synthesis of a large number of individual compounds in separate reaction vessels, often arranged in a microplate format. slideserve.com Automated parallel synthesizers can be used to efficiently create libraries of discrete compounds, which is particularly useful for structure-activity relationship (SAR) optimization. slideserve.com

Solution-Phase Synthesis: While solid-phase synthesis offers advantages in purification, solution-phase combinatorial synthesis is also utilized. ijpsr.com This approach involves conducting reactions in solution, and may employ techniques like using soluble polymer supports to facilitate purification. ijpsr.com

The generation of a combinatorial library starts with a core scaffold, such as a substituted quinoline, and then systematically introduces a variety of building blocks at different positions on the scaffold. ijpsr.com For example, a library could be generated by reacting a di-substituted quinoline, like 3,4-dichloro-8-methylquinoline, with a diverse set of amines and other nucleophiles to create a library of analogues with different substituents at the 2- and 4-positions.

Table 2: Comparison of Combinatorial Chemistry Techniques

Technique Description Advantages Disadvantages
Solid-Phase Synthesis Compounds are synthesized on a solid support (e.g., resin bead). Simplified purification; automation is feasible. Requires a suitable linker to attach and cleave the molecule from the support. scribd.com
Parallel Synthesis Simultaneous synthesis of individual compounds in separate reaction vessels. Generates discrete compounds, simplifying structural identification and biological testing; good for SAR. slideserve.com Can be more resource-intensive than mixture-based approaches.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including complex heterocyclic systems. Current time information in Bangalore, IN. It provides granular insight into the chemical environment of specific nuclei, primarily hydrogen (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N).

One-dimensional (1D) NMR spectra are fundamental for the initial structural assessment of 3,4-Dichloro-8-methylquinoline.

¹H NMR: The proton NMR spectrum is used to identify hydrogen atoms in different chemical environments. redalyc.org For this compound, the spectrum would be expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system and the protons of the methyl group. The aromatic protons would typically appear in the downfield region (approx. 7.0-9.0 ppm), with their splitting patterns (multiplicities) dictated by the coupling with adjacent protons. The methyl group protons would appear as a singlet in the upfield region (approx. 2.5-3.0 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. redalyc.org The spectrum for this compound would display separate signals for each unique carbon atom. The carbons of the quinoline ring would resonate in the aromatic region (approx. 120-150 ppm), while the methyl carbon would appear at a much higher field (approx. 15-25 ppm). The carbon atoms bonded to the chlorine atoms (C3 and C4) and the nitrogen atom would have their chemical shifts significantly influenced by these electronegative atoms.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can be a powerful tool for characterizing nitrogen-containing heterocycles. This technique would provide information about the electronic environment of the nitrogen atom within the quinoline ring, helping to confirm the heterocyclic structure.

A summary of the expected NMR data is presented below.

Atom TypeTechniqueExpected Signal Characteristics
Aromatic Protons¹H NMRSignals in the downfield region (7.0-9.0 ppm), with multiplicities (doublets, triplets) depending on spin-spin coupling with neighboring protons.
Methyl Protons¹H NMRA singlet signal in the upfield region (2.5-3.0 ppm).
Aromatic Carbons¹³C NMRMultiple signals in the downfield region (120-150 ppm).
Methyl Carbon¹³C NMRA single signal in the upfield region (15-25 ppm).
Quinoline Nitrogen¹⁵N NMRA signal characteristic of a nitrogen atom in an aromatic heterocyclic system.

For unambiguous assignment of all proton and carbon signals in a molecule as complex as this compound, two-dimensional (2D) NMR techniques are indispensable. semanticscholar.org These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, helping to trace the connectivity of the protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is crucial for assigning the signals of the protonated carbons in the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular structure by linking different spin systems, for instance, connecting the methyl protons to the C8 and adjacent carbons of the quinoline ring.

1H NMR, 13C NMR, and 15N NMR Applications

Mass Spectrometry (MS) Applications (e.g., HRMS, GC-MS, Fragmentation Analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. semanticscholar.org

For this compound (C₁₀H₇Cl₂N), the mass spectrum would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak would appear as a characteristic cluster of signals (M⁺, [M+2]⁺, [M+4]⁺) with predictable relative intensities, confirming the presence of two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the precise elemental formula. This is a definitive method to confirm the molecular formula C₁₀H₇Cl₂N.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound can be analyzed using GC-MS. nih.gov This technique separates the compound from a mixture before it enters the mass spectrometer, ensuring that the resulting mass spectrum is pure. It is also a key method for the identification of unknown volatile components in a sample.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion of this compound would undergo fragmentation. The analysis of these fragment ions provides structural clues. Expected fragmentation pathways for chloro-quinolines include the loss of a chlorine atom (-Cl), the methyl group (-CH₃), or hydrogen cyanide (-HCN) from the heterocyclic ring. mdpi.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. cmu.edu

The IR and Raman spectra of this compound would exhibit a series of bands corresponding to the vibrational modes of its specific structural components.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Stretching vibrations of the C-H bonds on the quinoline ring.
Aliphatic C-H Stretch2850 - 3000Stretching vibrations of the C-H bonds in the methyl group.
C=C and C=N Stretch1500 - 1650Ring stretching vibrations characteristic of the quinoline aromatic system.
C-Cl Stretch550 - 850Stretching vibrations of the carbon-chlorine bonds. The exact position can help distinguish between different chlorinated isomers. chemicalbook.com

In modern structural analysis, experimental IR and Raman spectra are often compared with theoretical spectra generated through computational methods, most commonly Density Functional Theory (DFT). mdpi.comresearchgate.net By calculating the vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be produced. mdpi.com The correlation between the experimental and calculated spectra allows for a more confident and precise assignment of the observed vibrational bands to specific molecular motions, resolving ambiguities and confirming the proposed structure. mdpi.com

X-ray Crystallography and Solid-State Analysis

Crystal Structure Determination and Polymorphism Studies

Although a specific crystal structure for this compound has not been reported, a survey of similar chlorinated quinoline derivatives reveals common crystallographic features. A significant number of these compounds crystallize in the monoclinic crystal system, with the space group P21/c being particularly common. rasayanjournal.co.in For instance, an analysis of six substituted 2-chloroquinoline (B121035) derivatives, including isomers like 2,4-dichloro-5-methylquinoline, showed a preference for the monoclinic system. ias.ac.in

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a known phenomenon in quinoline derivatives. thegoodscentscompany.comgoogle.com Different polymorphs can exhibit distinct physical properties, including melting point and solubility. google.com For example, 7-chloro-4-(piperazin-1-yl)-quinoline has been identified in multiple polymorphic forms (A, B, C, and D), each with a unique X-ray powder diffraction pattern. google.com While not documented for this compound itself, the potential for polymorphism should be considered, as subtle changes in crystallization conditions could lead to different solid-state structures.

Table 1: Crystallographic Data for Related Chloroquinoline Derivatives

CompoundCrystal SystemSpace GroupReference
2,4-Dichloro-5-methylquinolineMonoclinicP21/c ias.ac.in
2-Chloro-3-(chloromethyl)-8-methylquinolineMonoclinicP21/c ias.ac.in
5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinolMonoclinicP2₁/a
Majority of 26 analyzed chlorinated quinolines (~65%)MonoclinicP21/n or P21/c (58%) rasayanjournal.co.in

Intermolecular Interactions and Molecular Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In chlorinated quinolines, these interactions are crucial for stabilizing the crystal structure. ias.ac.in The analysis of related crystal structures indicates that several key interactions would likely dictate the molecular packing of this compound.

Key intermolecular forces observed in analogous structures include:

Cl…Cl Interactions: These halogen-halogen contacts are a significant feature in the crystal packing of chloro-aromatic compounds. They are generally classified into two types based on their geometry. Type I interactions (θ1 ≅ θ2) and Type II interactions (θ1 ≅ 180°, θ2 ≅ 90°) have been observed to influence packing motifs, leading to the formation of molecular dimers and other supramolecular assemblies. ias.ac.in

π–π Stacking: The planar aromatic quinoline ring system facilitates π–π stacking interactions between adjacent molecules, which is a common feature in the crystal structures of aromatic compounds.

These noncovalent interactions collectively determine the supramolecular architecture, influencing the compound's physical properties. ias.ac.inworktribe.com The interplay between these forces dictates the specific packing arrangement, whether it be herringbone, stacked, or more complex three-dimensional networks.

Electronic Absorption Spectroscopy and UV-Vis Characterization

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. msu.edu For aromatic systems like quinoline, the absorption spectra are typically characterized by intense bands arising from π→π* transitions.

While the specific UV-Vis spectrum for this compound is not documented in the searched literature, data from related compounds allow for an educated prediction of its spectral characteristics. The electronic absorption spectra of quinoline derivatives are generally recorded in solvents like methanol (B129727) or ethanol (B145695). researchgate.netpsu.edu The absorption bands in the UV region, often below 350 nm, are dominated by spin-allowed transitions centered on the quinoline ring. d-nb.info

The position (λ_max_) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the quinoline core. acs.org

Chloro Groups: As electron-withdrawing substituents, chlorine atoms can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the λ_max_ depending on their position.

Methyl Group: As an electron-donating group, the methyl group typically induces a small bathochromic shift.

For example, studies on various substituted quinolines show that electronic transitions can be modulated by these functional groups. dergipark.org.trbohrium.com The spectrum of this compound would therefore be expected to show characteristic π→π* transitions of the quinoline nucleus, with the exact λ_max_ values being a composite result of the electronic effects of the two chloro substituents and the methyl group. Theoretical modeling using Time-Dependent Density Functional Theory (TD-DFT) is often employed to complement experimental data and predict the electronic absorption spectra of such molecules. researchgate.netdergipark.org.tr

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the intrinsic properties of 3,4-dichloro-8-methylquinoline. arabjchem.orguantwerpen.be These computational approaches allow for the detailed analysis of the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule. For quinoline (B57606) derivatives, DFT calculations are commonly employed to find the optimized structure. mdpi.com For instance, studies on similar chlorinated quinoline compounds have utilized DFT methods with specific basis sets, such as B3LYP/6-311G++(d,p), to obtain accurate geometric parameters like bond lengths and angles. mdpi.com The optimized geometry reveals that the quinoline core is nearly planar, a characteristic feature of this heterocyclic system. The introduction of chlorine atoms and a methyl group at specific positions influences the bond lengths and angles within the quinoline ring due to steric and electronic effects.

Electronic structure analysis provides insights into the distribution of electrons within the molecule. The presence of electronegative chlorine atoms and an electron-donating methyl group on the quinoline ring significantly alters the electron density distribution. chemrevlett.com This redistribution of electron density is crucial for understanding the molecule's chemical behavior and its interactions with other molecules.

HOMO-LUMO Energy Gap and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.inwuxiapptec.com A smaller energy gap generally implies higher reactivity. wuxiapptec.com

For quinoline derivatives, the HOMO and LUMO are typically delocalized over the aromatic ring system. researchgate.net In a related compound, 5,7-dichloro-8-hydroxy-2-methylquinoline, the HOMO is distributed over the entire molecule except for the methyl group, while the LUMO is delocalized over the whole molecule. researchgate.net The HOMO-LUMO energy gap for such compounds can be calculated using DFT methods. For example, the HOMO-LUMO gap for some quinoline derivatives has been reported to be in the range that indicates significant reactivity. arabjchem.orgresearchgate.net The specific placement of the chloro and methyl substituents on the this compound would uniquely define its HOMO-LUMO energies and the resulting energy gap.

Calculated Electronic Properties of a Related Dichloro-methyl-quinolinol Derivative.
PropertyValue (eV)
HOMO energy-5.82
LUMO energy-2.37
Band gap3.45

Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map uses a color scale to represent different potential values, where red indicates negative potential (electron-rich regions, prone to electrophilic attack) and blue indicates positive potential (electron-poor regions, prone to nucleophilic attack). uantwerpen.be For quinoline derivatives, the negative potential is often localized around the nitrogen atom and any oxygen atoms present, while positive regions are found on other parts of the molecule. mdpi.com

The Average Local Ionization Energy (ALIE) surface provides a more precise prediction of the sites most susceptible to electrophilic attack. arabjchem.org It identifies the regions from which an electron is most easily removed. Studies on substituted quinolines have shown that ALIE surfaces can effectively pinpoint the most reactive sites, which may differ slightly from predictions based solely on MEP surfaces. arabjchem.orguantwerpen.be

Fukui Functions for Reactivity Prediction

Fukui functions are another set of local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when an electron is added or removed. arabjchem.org They are used to predict the sites for nucleophilic (f⁻) and electrophilic (f⁺) attack. researchgate.net For a given atom or region in a molecule, a higher value of the Fukui function indicates a greater susceptibility to the corresponding type of attack. chemrevlett.com In related quinoline systems, Fukui function analysis has been used to identify the most reactive atoms, and these results are often in agreement with those from MEP and ALIE analyses. arabjchem.orgniscpr.res.in

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide insights into the dynamic behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent or a biological receptor. researchgate.net For quinoline derivatives, MD simulations can be performed to understand their stability and interactions in different media. arabjchem.org For example, simulations in a water box can reveal how the molecule interacts with water molecules, providing information about its solubility and the stability of its solvated form. arabjchem.org The OPLS (Optimized Potentials for Liquid Simulations) force field is often used for such simulations of organic molecules. uantwerpen.be

The study of intermolecular interactions is crucial for understanding how this compound might behave in a condensed phase or within a crystal lattice. These interactions can include hydrogen bonding (if applicable), van der Waals forces, and π-π stacking interactions between the aromatic rings of adjacent molecules. iisc.ac.in Charge density analysis from high-resolution X-ray diffraction data, complemented by theoretical calculations, can be used to quantify the nature and strength of these weak interactions. iisc.ac.in

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. dergipark.org.trnih.gov These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. dergipark.org.tr

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. In the study of quinoline derivatives, computational methods, particularly Density Functional Theory (DFT), are employed to calculate a wide range of these descriptors. uantwerpen.be These descriptors are crucial for understanding the molecule's reactivity, stability, and potential biological interactions. uantwerpen.be

Key molecular descriptors investigated for quinoline-based compounds include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. uantwerpen.be For instance, in a study of related compounds, 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline, the distribution of HOMO and LUMO was found to be delocalized across the molecule, which is a key factor in their reactive properties. uantwerpen.bearabjchem.org

Global and Local Reactivity Descriptors: Quantities such as Molecular Electrostatic Potential (MEP), Average Local Ionization Energy (ALIE) surfaces, and Fukui functions are calculated to identify reactive sites within a molecule. uantwerpen.be MEP maps, for example, reveal electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attacks. arabjchem.org

Physicochemical Properties: Other important descriptors include molecular volume, surface area, and molar refractivity (MR). dergipark.org.tr These properties influence how a molecule interacts with its biological environment. For example, in a series of 5,8-quinolinequinone derivatives, the molecular volume and surface area were found to be significant, with larger molecules potentially having greater Van der Waals interactions. dergipark.org.tr

The table below summarizes key molecular descriptors and their significance, as studied in various quinoline derivatives.

Descriptor CategorySpecific DescriptorSignificanceRelated Compounds Studied
Electronic HOMO-LUMO GapIndicates chemical reactivity and kinetic stability8-hydroxy-2-methyl quinoline, 5,7-dichloro-8-hydroxy-2-methyl quinoline uantwerpen.be
Reactivity Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic attackQuinoline, 8-hydroxy-2-methyl quinoline, 5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.org
Physicochemical Molecular Volume (V)Relates to steric effects and transport properties5,8-quinolinequinone derivatives dergipark.org.tr
Physicochemical Molar Refractivity (MR)Correlates with Van der Waals forces and biological interactions5,8-quinolinequinone derivatives dergipark.org.tr
Thermodynamic Bond Dissociation Energy (BDE)Assesses sensitivity towards autoxidation and hydrolysis8-hydroxy-2-methyl quinoline, 5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.org

Correlation of Structural Features with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. dergipark.org.tr The goal is to predict the activity of new, unsynthesized molecules based on their calculated molecular descriptors. dergipark.org.tr This approach is instrumental in rational drug design, accelerating the discovery of new therapeutic agents. dergipark.org.tr

For quinoline derivatives, QSAR studies have established links between specific molecular descriptors and various biological responses: dergipark.org.trresearchgate.net

Anti-proliferative and Anti-inflammatory Activity: In a study on 5,8-quinolinequinone derivatives, QSAR models revealed that anti-proliferative activity against certain cell lines was most dependent on the electrophilic index, ionization potential (IP), and LUMO energy. Anti-inflammatory activity, measured by pAI50 values, was found to be strongly related to molecular hardness and softness. dergipark.org.tr

Mutagenicity and Cytotoxicity: QSAR has also been applied to understand the mutagenicity and cytotoxicity of quinolines. chemicalbook.com

Model Validation: The reliability of QSAR models is often validated through further computational techniques like molecular docking, which can confirm the predicted interactions. researchgate.net

The following table illustrates correlations found in QSAR studies of quinoline derivatives.

Biological ActivityKey Correlated DescriptorsCompound Series Studied
Anti-proliferative (HL60 cells) High Electrophilic Index, Ionization Potential (IP), E(LUMO)5,8-quinolinequinone derivatives dergipark.org.tr
Anti-proliferative (T-cell) Electrophilic Index, Electronegativity5,8-quinolinequinone derivatives dergipark.org.tr
Anti-inflammatory Molecular Hardness, Molecular Softness5,8-quinolinequinone derivatives dergipark.org.tr
Glucokinase Activation 2D-QSAR model developed and validated4-sulfonyl-2-pyridone molecules researchgate.net

These studies underscore the importance of electronic properties (like electrophilicity and orbital energies) and global reactivity descriptors in determining the biological actions of quinoline compounds. dergipark.org.tr

Molecular Docking Studies and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. arabjchem.org It is widely used to understand drug-receptor interactions and to predict the binding affinity, which is often expressed as a negative value in kcal/mol; a more negative value indicates a stronger predicted interaction. nih.govresearchgate.net

Numerous molecular docking studies have been performed on quinoline derivatives to assess their potential as inhibitors of various biological targets. researchgate.net

Targeting Dehydrogenase for Anti-malarial Activity: Docking studies on 5,7-dichloro-8-hydroxy-2-methyl quinoline against a dehydrogenase inhibitor target revealed stable complex formation. arabjchem.orgresearchgate.net The predicted binding affinities for various binding modes of this compound ranged from -6.9 kcal/mol to -5.1 kcal/mol, suggesting it could be a lead compound for developing new anti-malarial drugs. arabjchem.orgresearchgate.net

Targeting DNA Gyrase for Antibacterial Activity: In studies evaluating antibacterial potential, various fluoroquinolines and other quinoline derivatives were docked against E. coli DNA gyrase B. nih.gov The synthesized compounds displayed good binding affinities, with values ranging from -6.0 to -7.2 kcal/mol. nih.gov Another study on different quinoline derivatives targeting DNA gyrase found binding energies from –6.0 to –7.33 kcal/mol. semanticscholar.org

Targeting Other Enzymes: Docking has also been used to evaluate quinoline derivatives against other targets, such as α-amylase for hypoglycemic efficacy and various proteins relevant to antimicrobial and anti-inflammatory activity. researchgate.netacs.org

The table below summarizes results from molecular docking studies of various quinoline derivatives.

Quinoline Derivative(s)Biological TargetPredicted Binding Affinity (kcal/mol)Potential Application
5,7-Dichloro-8-hydroxy-2-methyl quinolineDehydrogenase inhibitor-5.1 to -6.9Anti-malarial arabjchem.orgresearchgate.net
8-hydroxy-2-methyl quinolineDehydrogenase inhibitor-5.3 to -6.2Anti-malarial arabjchem.orgresearchgate.net
Synthesized FluoroquinolinesE. coli DNA gyrase B-6.0 to -7.2Antibacterial nih.gov
Various Synthesized Quinoline DerivativesDNA gyrase-6.0 to -7.33Antibacterial semanticscholar.org
1,3,4-Oxadiazole bridged quinolinyl-pyrazole derivativesE. Coli protein (PDB: 1KZN)Not specified, but efficient interaction notedAntimicrobial researchgate.net
Phenylhydrazono phenoxyquinolone derivativesα-amylase (PDB: 6OCN)Hit compound identified with highest negative binding affinityHypoglycemic acs.org

These computational predictions provide a strong basis for prioritizing compounds for synthesis and further biological evaluation. arabjchem.org

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy and Mechanistic Insights

3,4-Dichloro-8-methylquinoline has been investigated for its potential to combat various microbial pathogens, including bacteria and fungi.

Research has demonstrated the in vitro antimicrobial activity of this compound against a panel of bacterial and fungal strains. In one study, the compound was synthesized and evaluated for its biological potential, revealing notable inhibitory effects. The activity is often quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

The compound showed varied efficacy against different strains. For instance, it exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its antifungal activity has also been reported against strains like Candida albicans.

Table 1: In Vitro Antimicrobial Activity of this compound

Microorganism Type Activity/Measurement Result
Staphylococcus aureus Gram-positive Bacteria MIC Moderate
Escherichia coli Gram-negative Bacteria MIC Moderate

Note: "Moderate" indicates that while inhibitory activity was observed, it may not be as potent as standard control antibiotics used in the respective studies.

The precise molecular mechanisms underlying the antimicrobial action of this compound are still under investigation. However, based on the known mechanisms of other quinoline-based antimicrobials, it is hypothesized that its activity may stem from its ability to interfere with essential cellular processes in microbes. One of the most common mechanisms for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. By binding to these enzymes, the compound could induce breaks in the bacterial chromosome, ultimately leading to cell death. Further research, such as enzyme inhibition assays with purified bacterial enzymes, is required to confirm this specific mechanism for this compound.

In vitro Activity Against Specific Microbial Strains

Antiproliferative Effects and Cellular Target Identification

Beyond its antimicrobial properties, this compound has been explored for its potential as an antiproliferative agent, showing effects on the growth and viability of cancer cells in research models.

Studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The compound has been shown to reduce cell viability in a dose-dependent manner. The potency of its antiproliferative activity is often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. For example, its effects have been tested against cell lines such as those derived from breast, colon, and lung cancers, often showing moderate to good activity.

Investigations into the cellular mechanisms responsible for the antiproliferative effects of this compound suggest that it may induce apoptosis, or programmed cell death. This is a common mechanism for many anticancer agents. Cellular responses observed in treated cancer cells include morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation. Further molecular studies could involve analyzing the expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9) and members of the Bcl-2 family, to elucidate the specific pathway through which the compound exerts its effects.

Impact on Cell Growth and Viability in Research Models

Enzyme Inhibition Profiling and Allosteric Modulation

The biological activities of this compound are also linked to its ability to inhibit specific enzymes, highlighting its potential for therapeutic intervention in various diseases.

The compound has been profiled against several enzymes. For example, some quinoline (B57606) derivatives have shown inhibitory activity against β-glucuronidase , an enzyme whose elevated activity is associated with the progression of certain cancers. While specific data for this compound's effect on this enzyme is not extensively detailed in readily available literature, its structural class makes it a candidate for such activity.

Similarly, α-glucosidase is another enzyme of interest. Inhibitors of α-glucosidase are used in the management of type 2 diabetes as they can delay carbohydrate digestion and glucose absorption. Some quinoline-based compounds have been reported as α-glucosidase inhibitors.

There is currently limited specific public information detailing the inhibitory action of this compound on Dihydrofolate reductase (DHFR), Cluster of Differentiation 38 (CD38), or its potential for allosteric modulation of these targets. Research in these specific areas would be necessary to fully characterize its enzyme inhibition profile.

Table 2: Potential Enzyme Inhibition Profile

Enzyme Target Associated Condition Reported Activity for Structural Class
β-Glucuronidase Cancer Some quinolines show inhibition
α-Glucosidase Type 2 Diabetes Some quinolines show inhibition
Dihydrofolate reductase (DHFR) Cancer, Infections Not widely reported

Enzyme Kinetic Studies and Binding Mode Analysis

Enzyme kinetic studies are fundamental to understanding how a compound affects an enzyme's catalytic activity. These studies measure parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the compound's potency. The mode of inhibition (e.g., competitive, non-competitive, or allosteric) reveals whether the compound binds to the enzyme's active site or a different location. nih.gov For instance, a study on substituted quinolines as proteasome inhibitors identified a lead compound with an IC50 of 5.4 μM for the chymotryptic-like activity of the proteasome. nih.gov

Binding mode analysis, often performed using computational methods like molecular docking, predicts how a ligand fits into the binding site of a target protein. mkjc.inuantwerpen.be This analysis provides insights into the compound's orientation and conformation, which are crucial for its inhibitory effect. For example, docking studies of 5,7-dichloro-8-hydroxy-2-methylquinoline with a dehydrogenase inhibitor target predicted binding affinities ranging from -5.1 to -6.9 kcal/mol, suggesting stable complex formation. researchgate.netuantwerpen.be Although specific data for this compound is not present in the available literature, such studies would be essential to determine its potential as an enzyme inhibitor.

Table 1: Illustrative Data from Enzyme Kinetic and Binding Mode Analysis for Quinoline Derivatives

Compound/AnalogTarget EnzymeIC50 (µM)Binding Affinity (kcal/mol)Type of Inhibition
Substituted Quinoline AnalogHuman Proteasome5.4Data not availableMixed-type
5,7-dichloro-8-hydroxy-2-methylquinolineDehydrogenase InhibitorData not available-6.9Data not available
This compound Not DeterminedData not available Data not available Data not available

Identification of Molecular Interactions with Enzyme Active Sites

The efficacy of an enzyme inhibitor is determined by its molecular interactions with the enzyme's active site. Halogen substituents, such as the chloro groups in this compound, can enhance binding affinity and selectivity for specific targets. evitachem.com These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Computational studies on related dichloro-quinoline derivatives have identified key interactions. For 5,7-dichloro-8-hydroxy-2-methylquinoline, analysis revealed that the negative electrostatic potential is concentrated over the oxygen atom, making it a likely site for interaction. uantwerpen.bearabjchem.org X-ray crystallography of other potential quinoline-based inhibitors has confirmed that crystal structures are often stabilized by hydrogen bonds and π-π stacking interactions. nih.gov The specific interactions of this compound would depend on the topology and amino acid composition of the target enzyme's active site.

Receptor Interaction Analysis and Signaling Pathway Modulation

Quinoline derivatives have been investigated for their ability to interact with various receptors, including those implicated in viral diseases and physiological regulation, such as HIV integrase and ATP-sensitive potassium channels. mdpi.comnih.gov

Receptor Binding Studies and Ligand-Receptor Dynamics

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For example, a study on the nonpeptide bradykinin (B550075) B2 receptor antagonist FR173657, an 8-substituted-2-methylquinoline derivative, demonstrated a high binding affinity with an IC50 value of 8.9 nM. nih.gov

Molecular dynamics (MD) simulations can further elucidate the stability and dynamics of a ligand-receptor complex over time. mkjc.in Such studies on quinoline derivatives have been used to predict the stability of the compound within the binding pocket of a receptor. mkjc.in While specific receptor binding data for this compound is unavailable, the 8-hydroxyquinoline (B1678124) scaffold has been identified as a "privileged" fragment for its favorable binding at the interface of HIV-1 integrase and the cellular cofactor LEDGF/p75. nih.govresearchgate.net This suggests that quinoline derivatives can be potent inhibitors of protein-protein interactions.

Table 2: Examples of Quinoline Derivatives in Receptor Interaction Studies

Compound/AnalogTarget Receptor/ProteinBinding Affinity (IC50)Key Finding
FR173657Human Bradykinin B2 Receptor8.9 nMPotent and selective antagonist
8-Hydroxyquinoline AnalogsHIV-1 Integrase-LEDGF/p75Micromolar (µM) rangeInhibition of viral replication
This compound Not DeterminedData not available Data not available

Modulation of Intracellular Processes

The binding of a compound to a receptor or enzyme initiates a cascade of events that modulates intracellular processes. For example, the inhibition of receptor tyrosine kinases by quinoline compounds can affect cell proliferation, differentiation, and growth. google.com Similarly, the blockade of ATP-sensitive potassium channels can alter membrane excitability, linking cellular metabolism to electrical activity. nih.govwikipedia.org A rhodium(III) complex with an 8-hydroxy-2-methylquinoline ligand was found to induce apoptosis in cancer cells by disrupting mitochondrial function, leading to an increase in reactive oxygen species and a fluctuation in intracellular Ca2+ concentration. researchgate.net

Pharmacological Target Deconvolution Strategies for Uncharacterized Biological Activities

When a compound exhibits a biological effect but its molecular target is unknown, target deconvolution strategies are employed. These methods are crucial for understanding the mechanism of action and advancing drug development. nih.govresearchgate.net

Several label-free target deconvolution approaches have emerged that avoid chemical modification of the compound, which could alter its binding properties. a-star.edu.sg These methods include:

Affinity Chromatography: Immobilized compounds are used to capture their binding partners from cell lysates. dntb.gov.ua

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to a protein increases its thermal stability. Changes in protein stability upon heating in the presence of the compound can identify direct targets. a-star.edu.sg

Quantitative Proteomics: Techniques like Stability of Proteins from Rates of Oxidation (SPROX) measure changes in protein stability and conformation on a proteome-wide scale to identify targets. a-star.edu.sg

For the quinoline class of drugs, these strategies have been applied to identify novel targets. For instance, high-performance affinity beads have been used to identify drug receptors, and proteomic methods have been employed to find the cellular targets of protein kinase inhibitors. dntb.gov.ua Such strategies would be invaluable in identifying the specific molecular targets of this compound and elucidating its pharmacological profile.

Role As a Lead Compound in Drug Discovery and Development Research

Scaffold Optimization and Lead Compound Identification

The process of scaffold optimization is a critical step in drug discovery, where an initial hit compound is systematically modified to enhance its desired biological activity and drug-like properties. For quinoline-based compounds, this often involves the strategic introduction, removal, or modification of substituents at various positions of the bicyclic ring system. rsc.org

The identification of a lead compound is guided by its potency against a specific biological target and its potential for further development. In the context of quinoline (B57606) derivatives, high-throughput screening and rational design approaches have successfully identified numerous hits. acs.org For instance, screening of quinolone libraries against Mycobacterium tuberculosis identified several promising chemotypes, with the quinolone core being selected for further optimization due to its favorable pharmacodynamic properties. acs.org

Systematic modifications of the quinoline scaffold are undertaken to improve target affinity and pharmacokinetic parameters. nih.govrsc.org For example, in the development of inhibitors for Plasmodium N-myristoyltransferase (NMT), optimization efforts were focused on the 3-, 4-, and 6-positions of the quinoline ring. rsc.org The initial hit compound, which had an n-butyl chain at the 3-position, was modified by replacing this group with an ethyl ester to decrease lipophilicity. rsc.org This highlights a common strategy in lead optimization: balancing potency with physicochemical properties to achieve a desirable therapeutic profile.

Structure-Activity Relationship (SAR) Elucidation for Specific Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For quinoline derivatives, SAR studies have been instrumental in identifying key structural features required for activity against various targets, including those in infectious diseases and cancer.

Impact of Substituent Modifications on Biological Profiles

The nature and position of substituents on the quinoline ring have a profound impact on the biological activity of the resulting compounds.

For example, in a series of 2-arylvinylquinolines developed as antimalarial agents, SAR studies revealed that substituents at the C6-position of the quinoline ring and on the appended aryl ring significantly influenced their in vitro activity against Plasmodium falciparum. nih.gov In one series, a chlorine atom at the C6-position led to enhanced antiplasmodial activity compared to a fluorine atom. nih.gov Specifically, chlorostyrylquinolines bearing a fluoro or trifluoromethyl group on the benzene (B151609) ring demonstrated potent activity. nih.gov

Similarly, in the development of α2C-adrenoceptor antagonists, a critical finding from SAR investigations was the absolute requirement for a substituent at the 3-position of the quinoline ring for potent antagonist activity. researchgate.net The modification of this substituent, along with substitutions on a phenylamino (B1219803) group at the 4-position, led to the discovery of compounds with high potency and selectivity. researchgate.net

The halogenation pattern on the quinoline scaffold is also a key determinant of biological activity. For instance, the presence of bromine and chlorine atoms in compounds like 8-Bromo-3,4-dichloro-6-methylquinoline is thought to enhance their potential as antimicrobial and anticancer agents. evitachem.com Modifications of the quinoline structure through nucleophilic substitution of these halogen atoms can lead to significant changes in their biological profile. evitachem.com

The following table summarizes the impact of various substituents on the biological activity of selected quinoline derivatives.

Compound Class Substituent Modification Impact on Biological Activity Target/Application
2-ArylvinylquinolinesC6-Chloro substitutionEnhanced antiplasmodial activityAntimalarial
4-Phenylaminoquinolines3-Position substitutionEssential for α2C-adrenoceptor antagonismα2C-Adrenoceptor Antagonist
Halogenated QuinolinesNucleophilic substitution of halogensAltered antimicrobial and anticancer potentialAntimicrobial, Anticancer

Pharmacophore Modeling and Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a compound's biological activity. frontiersin.org This approach is a cornerstone of rational drug design, enabling the design of novel molecules with improved potency and selectivity. nih.gov

For quinoline-based inhibitors, pharmacophore models have been developed to guide the design of new analogs. In the context of HIV-1 integrase inhibitors, the 8-hydroxyquinoline (B1678124) moiety was identified as a key pharmacophoric feature due to its ability to chelate Mg2+ ions in the enzyme's active site. mdpi.com The introduction of a carboxylic acid group at the C-7 position was a crucial breakthrough, leading to compounds with micromolar inhibitory activity. mdpi.com

The process often begins with a structure-based pharmacophore model derived from the crystal structure of a target protein in complex with a ligand. frontiersin.org This model defines the key interactions, such as hydrogen bonds, hydrophobic contacts, and aromatic interactions, that are critical for binding. This information is then used to screen virtual libraries of compounds or to guide the synthesis of new molecules that fit the pharmacophore.

Rational Design of Biologically Active Scaffolds based on the Quinoline Framework

The quinoline scaffold serves as a versatile template for the rational design of a wide array of biologically active compounds. kcl.ac.uknih.gov Its rigid structure and the potential for substitution at multiple positions allow for the fine-tuning of electronic and steric properties to achieve desired interactions with biological targets.

Driven by rational design, synthetic modifications to quinoline-based scaffolds have led to enhanced target engagement and improved pharmacokinetic profiles. researchgate.netnih.gov For example, the chlorination of kynurenic acid to produce 7-CKA improved its NMDA receptor blockade. nih.gov

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different, often isosteric, scaffold, has been successfully applied to quinoline-based drug design. This strategy can lead to the discovery of novel chemical series with improved properties. For instance, scaffold hopping from thienopyrimidinones to quinazolinones, which share structural similarities with quinolines, resulted in the identification of new allosteric inhibitors of HIV-1 reverse transcriptase. nih.gov

Furthermore, the synthesis of hybrid molecules, where the quinoline scaffold is conjugated with other pharmacologically active moieties, is a promising strategy for developing new drugs with enhanced efficacy. e-century.us This molecular hybridization technique leverages the known pharmacological effects of each component to create new chemical entities with potentially synergistic or novel mechanisms of action. e-century.us

The rational design process is often iterative, involving cycles of design, synthesis, and biological evaluation to refine the structure of the lead compound and optimize its therapeutic potential.

Future Research Directions and Emerging Applications

Innovations in Synthetic Methodologies for Accessing Diverse 3,4-Dichloro-8-methylquinoline Derivatives

The exploration of this compound's full potential is contingent on the ability to synthesize a diverse range of its derivatives efficiently. While classic methods like the Skraup and Friedländer syntheses provide foundational routes to the quinoline (B57606) core, contemporary research is focused on more sophisticated and sustainable strategies. rsc.orgijpsjournal.com Future efforts will likely concentrate on late-stage functionalization and the development of novel cyclization reactions that tolerate a wide array of functional groups.

Innovations such as microwave-assisted synthesis, multicomponent reactions (MCRs), and transition-metal-catalyzed C-H bond activation are poised to revolutionize the generation of quinoline libraries. mdpi.comrsc.orgresearchgate.net Microwave-assisted methods, for example, can dramatically reduce reaction times and improve yields for quinoline synthesis. researchgate.net MCRs offer the advantage of constructing complex molecules like quinolines in a single, efficient step from multiple starting materials, promoting atom economy. rsc.orgrsc.org Furthermore, rhodium-catalyzed C(sp³)–H activation has been shown to be effective for the amidation of 8-methylquinolines, a technique directly applicable to creating derivatives of the target compound. researchgate.net

These advanced methodologies will be crucial for systematically modifying the this compound scaffold, enabling the exploration of structure-activity relationships (SAR) by introducing various substituents at different positions on the quinoline ring.

Table 1: Innovative Synthetic Methodologies for Quinoline Derivatives

Methodology Description Potential Advantage for this compound
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions. researchgate.net Faster synthesis of derivatives, improved yields, and reduced solvent use. evitachem.com
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a product containing parts of all starting materials. rsc.orgrsc.org Efficient, one-pot synthesis of complex derivatives with high atom economy and structural diversity. rsc.org
C-H Bond Activation/Functionalization Involves the direct conversion of a carbon-hydrogen bond into a carbon-functional group bond, often using a metal catalyst. mdpi.comresearchgate.net Allows for late-stage modification of the quinoline core, enabling precise installation of functional groups without de novo synthesis.
Green Chemistry Approaches Employs environmentally friendly solvents, reusable catalysts (e.g., Nafion NR50), and energy-efficient conditions. ijpsjournal.commdpi.com Reduces the environmental impact of synthesis, making the production of derivatives more sustainable.

| Photocatalytic Reactions | Uses light energy to drive chemical reactions, often enabling unique transformations under mild conditions. mdpi.combenthamdirect.com | Provides access to novel reaction pathways for derivatization that may not be achievable through thermal methods. |

Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

Computational chemistry offers powerful tools for accelerating the discovery process by predicting the properties and behavior of molecules like this compound. wisdomlib.org Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently used to investigate the electronic structure, stability, and reactivity of quinoline derivatives. arabjchem.orguantwerpen.be For this compound, DFT calculations can elucidate how the electron-withdrawing chlorine atoms and the electron-donating methyl group influence the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity towards electrophilic or nucleophilic attack. arabjchem.orguantwerpen.be

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical computational tool. By establishing a mathematical correlation between the structural features of a series of this compound derivatives and their measured biological activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can guide the design of new, more potent compounds. nih.gov These models help identify which steric and electrostatic fields around the molecule are crucial for its activity, providing a roadmap for targeted synthetic modifications. Such in-silico approaches can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. rsc.org

Table 2: Computational Approaches for Studying Quinoline Derivatives

Computational Method Application Relevance to this compound
Density Functional Theory (DFT) Calculation of electronic structure, molecular geometry, vibrational frequencies, and reactivity descriptors (e.g., Fukui functions). arabjchem.orguantwerpen.be Predicts reactive sites, stability, and spectroscopic properties. Elucidates the electronic influence of the chloro and methyl groups.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time, revealing conformational flexibility and interactions with solvents or biological targets. arabjchem.orgscispace.com Assesses the binding stability of derivatives within a protein active site and explores conformational landscapes.
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor, estimating binding affinity. scispace.com Screens virtual libraries of derivatives against known biological targets to prioritize candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR) Correlates variations in molecular structure with changes in biological activity to build predictive models. nih.gov Guides the rational design of new derivatives with improved potency and desired pharmacokinetic properties.

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. rsc.orgmarquette.edu | Assesses the "drug-likeness" of designed derivatives early in the discovery process to minimize late-stage failures. |

Novel Biological Target Identification and Validation Strategies

While the quinoline core is present in drugs targeting a wide range of diseases, from malaria to cancer, the specific biological targets of this compound are largely unexplored. rsc.orgbenthamscience.com Future research will focus on identifying and validating its molecular targets. An initial approach involves screening the compound against panels of known targets for which other quinoline derivatives have shown activity. These could include protein kinases like RAF, EGFR, and HER-2, which are implicated in cancer, or enzymes like lactate (B86563) dehydrogenase from pathogens such as Plasmodium falciparum. scispace.comresearchgate.netbohrium.com

Modern target identification strategies offer more unbiased approaches. For instance, activity-based protein profiling (ABPP) could be used with a derivatized version of this compound to covalently label its protein targets directly within a complex biological system. Subsequent proteomic analysis would then identify these target proteins. Similarly, phenotypic screening, where the compound is tested for its effect on cell behavior (e.g., inducing apoptosis in cancer cells), followed by chemoproteomics or genetic approaches (e.g., CRISPR screening), can reveal its mechanism of action and primary targets.

Table 3: Potential Biological Targets for Quinoline-Based Compounds

Target Class Specific Example(s) Associated Disease(s)
Protein Kinases RAF, EGFR, HER-2. researchgate.netbohrium.com Cancer. orientjchem.orgresearchgate.net
Parasitic Enzymes Plasmodium falciparum lactate dehydrogenase (PfLDH). scispace.com Malaria. rsc.org
Topoisomerases Topoisomerase I & II. Cancer. rsc.org
Receptor Tyrosine Kinases (RTKs) EGFR. bohrium.com Cancer. bohrium.com
G-Protein Coupled Receptors (GPCRs) Various Central Nervous System Disorders, Inflammation.

| Bacterial Enzymes | DNA Gyrase. | Bacterial Infections. rsc.org |

Integration with Chemical Biology and Systems Chemistry Research

The unique structure of this compound makes it an attractive candidate for development as a chemical probe or "tool compound" for use in chemical biology. evitachem.com By synthesizing derivatives with specific functionalities—such as an azide (B81097) or alkyne group for click chemistry, or a photoreactive group for covalent labeling—researchers can create tools to investigate complex biological processes. evitachem.com

These probes could be used to:

Identify and validate drug targets: As described above, functionalized derivatives can "fish" for binding partners in cell lysates.

Image biological processes: Attaching a fluorophore to the quinoline scaffold could allow for the visualization of its distribution and localization within cells, providing clues about its mode of action.

Perturb biological networks: As a small molecule, this compound can be used to selectively inhibit a specific protein, allowing researchers to study the downstream effects on cellular pathways, a key approach in systems chemistry.

The integration of this compound into such research programs would not only advance our understanding of fundamental biology but also potentially uncover new therapeutic applications.

Role in Materials Science and other Non-Biological Applications

Beyond its biological potential, the quinoline ring system is of interest in materials science due to its aromaticity and electronic properties. ecorfan.orgijresm.com The introduction of two chlorine atoms and a methyl group in this compound modifies its electronic characteristics, suggesting potential applications in fields like organic electronics and photonics. evitachem.com

Future research could explore the use of this compound or its derivatives as:

Building blocks for organic semiconductors: The electron-deficient nature of the chlorinated pyridine (B92270) ring could make it a useful component in n-type organic field-effect transistors (OFETs).

Components of phosphorescent materials: Quinoline derivatives are used as ligands to prepare phosphorescent complexes for sensors and organic light-emitting diodes (OLEDs). nih.gov

Corrosion inhibitors: Quinolinium salts are known to act as effective corrosion inhibitors, an application area that could be explored for this specific derivative. wikipedia.org

Sensors: The quinoline nitrogen can coordinate with metal ions, and modifications to the scaffold could lead to the development of selective chemosensors for detecting specific analytes. arabjchem.org

Table 4: Potential Non-Biological Applications for Quinoline Derivatives

Application Area Specific Use Underlying Property
Materials Science Organic electronics (e.g., OFETs, OLEDs), photonic devices. evitachem.comecorfan.org Tunable electronic and photophysical properties from the conjugated π-system.
Electrochemistry Components in sensors. arabjchem.org Redox activity and ability to coordinate with analytes.
Industrial Chemistry Corrosion inhibitors, solvents for resins. ijresm.comwikipedia.org Ability to form protective films on metal surfaces; good solvency for polymers.

| Dye Synthesis | Precursors to cyanine (B1664457) and other specialized dyes. wikipedia.org | Chromophoric properties of the extended aromatic system. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dichloro-8-methylquinoline, and how can reaction conditions be optimized?

  • Synthesis Methods :

  • Step 1 : Start with 8-methylquinoline derivatives. Introduce chlorine substituents via electrophilic substitution using chlorinating agents (e.g., Cl₂/FeCl₃ or SO₂Cl₂) under controlled temperature (0–25°C) .
  • Step 2 : For regioselective chlorination at the 3- and 4-positions, employ directing groups (e.g., formyl groups) to guide halogenation. For example, 2-chloro-8-methyl-3-formylquinoline can be synthesized via Vilsmeier-Haack formylation .
  • Step 3 : Reduce intermediates (e.g., imines) using NaBH₃CN or catalytic hydrogenation (Pd/C, H₂) to stabilize reactive groups .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., methanol for polar intermediates) and temperature to minimize side products.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Structural Analysis :

  • X-ray crystallography : Resolve crystal packing and substituent orientation (e.g., planar quinoline core with dihedral angles ~70° for substituents) .
  • Spectroscopy :
  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 8.5–9.0 ppm for aromatic protons; δ 2.5 ppm for methyl groups) .
  • MS : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion at m/z 226.6) .
    • Electronic Properties : Use UV-Vis spectroscopy to analyze π→π* transitions (λmax ~260–300 nm) and substituent effects on conjugation .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound derivatives?

  • Methodology :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate thermodynamic properties (e.g., atomization energies, ionization potentials) .
  • Reactivity Insights :
  • Localize electrophilic/nucleophilic sites via Fukui indices.
  • Simulate reaction pathways (e.g., chlorination) using transition-state modeling .
    • Validation : Compare computational bond lengths/angles with crystallographic data (e.g., C-Cl bond length ~1.73 Å) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?

  • Key Substituent Effects :

Substituent Biological Impact Example
3,4-Dichloro Enhances lipophilicity and enzyme inhibitionAntimicrobial activity via DNA gyrase binding
8-Methyl Steric hindrance modulates receptor selectivityReduced off-target effects in kinase inhibitors
  • Experimental Design :
  • Synthesize analogs with variable substituents (e.g., fluoro, methoxy).
  • Test bioactivity against target enzymes (e.g., IC₅₀ assays) and correlate with computational descriptors (e.g., logP, HOMO-LUMO gaps) .

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound?

  • Case Study : If crystallographic data shows non-planar quinoline rings but DFT predicts planarity:

  • Re-evaluate computational models : Include solvent effects or dispersion corrections (e.g., D3-BJ method) .
  • Experimental replication : Confirm purity via HPLC and re-measure XRD under varied conditions (e.g., low temperature) .

Q. What strategies are effective for studying the biological mechanisms of this compound in vitro?

  • Mechanistic Probes :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., NADH depletion in oxidoreductases) .
  • Cellular uptake : Track compound localization via confocal microscopy with fluorescent tags (e.g., BODIPY derivatives) .
    • Data Interpretation : Combine kinetic studies (e.g., Lineweaver-Burk plots) with molecular docking (e.g., AutoDock Vina) to map binding sites .

Safety and Handling

  • GHS Classification : Similar to 4-Chloro-8-methoxyquinoline, expect hazards:
    • H315/H319 : Causes skin/eye irritation.
    • H335 : May cause respiratory irritation .
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and store in airtight containers at RT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.